molecular formula C12H19NO4 B8116436 Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B8116436
M. Wt: 241.28 g/mol
InChI Key: NJKNDGQUFLNXNJ-UHFFFAOYSA-N
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Description

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate is a complex organic compound with the molecular formula C12H19NO4. It is characterized by a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction is catalyzed by dirhodium(II) complexes under low catalyst loadings (0.005 mol %). The choice of catalyst and hydrolysis conditions can lead to the formation of either the exo- or endo-3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-methanol: Similar in structure but with a hydroxymethyl group instead of a carboxylate.

    Endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate: A diastereomer with different spatial arrangement.

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A derivative with additional methyl groups.

Uniqueness

Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific bicyclic structure and the presence of both a Boc-protected amine and a methyl ester group. This combination of functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-5-7-8(6-13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKNDGQUFLNXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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